N'-[4-(benzyloxy)benzylidene]-2-pyrazinecarbohydrazide

Catalog No.
S4172980
CAS No.
M.F
C19H16N4O2
M. Wt
332.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-[4-(benzyloxy)benzylidene]-2-pyrazinecarbohydra...

Product Name

N'-[4-(benzyloxy)benzylidene]-2-pyrazinecarbohydrazide

IUPAC Name

N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]pyrazine-2-carboxamide

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C19H16N4O2/c24-19(18-13-20-10-11-21-18)23-22-12-15-6-8-17(9-7-15)25-14-16-4-2-1-3-5-16/h1-13H,14H2,(H,23,24)/b22-12+

InChI Key

VEYZJEWWVDVQSJ-WSDLNYQXSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=NC=CN=C3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=NC=CN=C3

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=NC=CN=C3

The exact mass of the compound N'-[4-(benzyloxy)benzylidene]-2-pyrazinecarbohydrazide is 332.12732577 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N'-[4-(benzyloxy)benzylidene]-2-pyrazinecarbohydrazide is a chemical compound characterized by its unique structure, which includes a pyrazine ring and a hydrazide functional group. This compound exhibits a molecular formula of C16H16N4OC_{16}H_{16}N_4O and a molecular weight of 284.33 g/mol. The presence of the benzyloxy and benzylidene groups contributes to its potential reactivity and biological activity, making it an interesting subject for research in medicinal chemistry.

The chemical behavior of N'-[4-(benzyloxy)benzylidene]-2-pyrazinecarbohydrazide can be explored through various reactions typical of hydrazones and pyrazines. Common reactions include:

  • Condensation Reactions: The formation of hydrazones from carbonyl compounds and hydrazines, which is fundamental to its synthesis.
  • Nucleophilic Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, allowing for further functionalization.
  • Hydrolysis: Under acidic or basic conditions, the hydrazone bond may hydrolyze, leading to the formation of corresponding carbonyl compounds.

These reactions are crucial for modifying the compound to enhance its biological properties or to synthesize derivatives with varied functionalities.

N'-[4-(benzyloxy)benzylidene]-2-pyrazinecarbohydrazide has been studied for its potential biological activities, particularly in the context of:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents.
  • Anticancer Activity: Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects on cancer cell lines, making them candidates for further pharmacological evaluation.
  • Enzyme Inhibition: Certain pyrazine derivatives have been recognized for their ability to inhibit specific enzymes, which could be relevant in therapeutic contexts.

The synthesis of N'-[4-(benzyloxy)benzylidene]-2-pyrazinecarbohydrazide typically involves several steps:

  • Formation of Pyrazine Derivative: Starting with 2-pyrazinecarboxylic acid or its derivatives, react with hydrazine to form the corresponding hydrazide.
  • Condensation Reaction: The hydrazide is then reacted with 4-(benzyloxy)benzaldehyde under acidic conditions to yield N'-[4-(benzyloxy)benzylidene]-2-pyrazinecarbohydrazide.
  • Purification: The product is purified using recrystallization or chromatography techniques.

This multi-step synthesis is essential for obtaining high yields and purity necessary for biological testing.

N'-[4-(benzyloxy)benzylidene]-2-pyrazinecarbohydrazide has several potential applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs, particularly in antimicrobial and anticancer therapies.
  • Chemical Research: Used as a reagent in various organic synthesis reactions due to its reactive functional groups.
  • Biological Studies: Investigated for its role in enzyme inhibition and other biochemical pathways.

Studies on the interactions of N'-[4-(benzyloxy)benzylidene]-2-pyrazinecarbohydrazide with biological targets are crucial for understanding its mechanism of action. These may include:

  • Molecular Docking Studies: To predict how the compound interacts with specific proteins or enzymes.
  • In vitro Assays: Evaluating the compound's effects on cell lines to assess cytotoxicity and mechanism of action.
  • Binding Affinity Measurements: Determining how strongly the compound binds to target sites compared to known inhibitors.

Such studies are vital for elucidating the therapeutic potential of this compound.

N'-[4-(benzyloxy)benzylidene]-2-pyrazinecarbohydrazide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
N'-[4-(chlorobenzyl)benzylidene]-2-pyrazinecarbohydrazideContains a chlorobenzyl group instead of benzyloxyPotentially different biological activity due to halogen substitution
N'-[4-(methoxy)benzylidene]-2-pyrazinecarbohydrazideContains a methoxy group instead of benzyloxyDifferent electronic properties affecting reactivity
4'-(Benzyloxy)benzylidene-4-fluoroanilineFluorinated aniline derivativeEnhanced lipophilicity and potential for increased biological activity

The unique combination of the benzyloxy group and the pyrazine framework in N'-[4-(benzyloxy)benzylidene]-2-pyrazinecarbohydrazide distinguishes it from these similar compounds, potentially influencing its reactivity and biological properties.

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

332.12732577 g/mol

Monoisotopic Mass

332.12732577 g/mol

Heavy Atom Count

25

Dates

Last modified: 04-15-2024

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